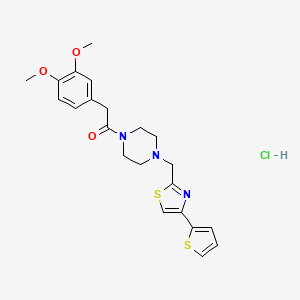

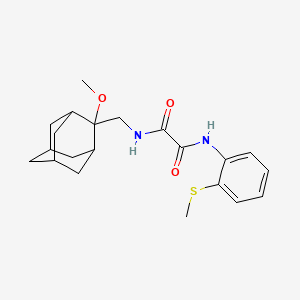

![molecular formula C9H13N3O2 B2375289 Acide 5-méthyl-5,6,7,8-tétrahydro-4H-pyrazolo[1,5-a][1,4]diazépine-2-carboxylique CAS No. 1824301-46-3](/img/structure/B2375289.png)

Acide 5-méthyl-5,6,7,8-tétrahydro-4H-pyrazolo[1,5-a][1,4]diazépine-2-carboxylique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid is a heterocyclic compound that has garnered interest in the field of medicinal chemistry. This compound is part of the pyrazolo-diazepine family, which is known for its potential therapeutic applications, particularly as kinase inhibitors .

Applications De Recherche Scientifique

This compound has several scientific research applications:

Medicinal Chemistry: It serves as a valuable scaffold for drug design, particularly in the development of kinase inhibitors.

Drug Discovery: The pyrazolo-diazepine pharmacophore is used extensively in lead optimization to improve potency, selectivity, and metabolic stability.

Chemical Biology: It is used in various standard chemistry applications, including the study of heterocyclic scaffolds.

Orientations Futures

The compound is a valuable scaffold for drug design and medicinal chemistry . It’s used extensively to augment potency on target, improve selectivity off target, modify physical properties, or improve metabolic stability . Therefore, it’s likely that future research will continue to explore its potential applications in these areas.

Mécanisme D'action

Target of Action

It’s known that this compound is a valuable scaffold for drug design and medicinal chemistry , suggesting that it may interact with a variety of biological targets.

Mode of Action

The compound is part of the pyrazolo-diazepine pharmacophore, which suggests it may interact with its targets through a variety of chemical reactions .

Result of Action

As a valuable scaffold for drug design and medicinal chemistry, it’s likely that the compound could have diverse effects depending on the specific targets and biochemical pathways it interacts with .

Méthodes De Préparation

The synthesis of 5-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid involves several steps:

Starting Material: The synthesis begins with commercially available methyl pyrazole 3,5-dicarboxylate.

Alkylation: This compound is alkylated with 3-bromo-N-Boc propyl amine.

Cyclization: The resulting derivative undergoes cyclization upon deprotection of the Boc protecting group to yield the pyrazolo-diazepine skeleton.

Reduction: Selective reduction of the lactam is accomplished using borane.

Protection: The resulting amine is protected using a tert-butyloxycarbonyl protecting group.

Analyse Des Réactions Chimiques

5-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid undergoes various chemical reactions:

Oxidation and Reduction: The compound can be selectively reduced using borane.

Substitution: The free N-terminal of the diazepine can undergo Buchwald and Chan arylations.

Cycloaddition: High-temperature cycloaddition reactions can be performed with ethyl diazoacetate.

Comparaison Avec Des Composés Similaires

5-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid is unique compared to other similar compounds due to its seven-five fused bicyclic structure. Similar compounds include:

Propriétés

IUPAC Name |

5-methyl-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-11-3-2-4-12-7(6-11)5-8(10-12)9(13)14/h5H,2-4,6H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVUXSWAQHNRADJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN2C(=CC(=N2)C(=O)O)C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

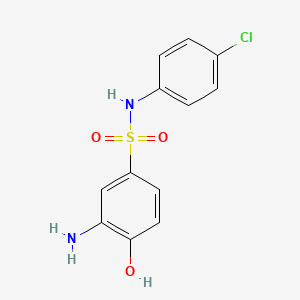

![2-[(4-Aminophenyl)thio]-N-(4-methoxyphenyl)-butanamide](/img/structure/B2375209.png)

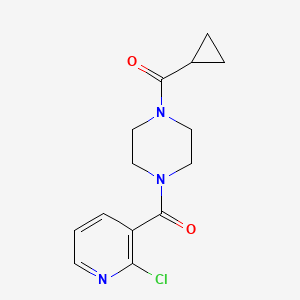

![5-chloro-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2375211.png)

![3-(2-Chlorophenyl)-5-{1-[(2-methoxyphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2375212.png)

![N-(2,5-dimethylphenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2375218.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-ethylphenyl)acetamide](/img/structure/B2375223.png)

![2-phenyl-5,6,7,8-tetrahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidin-9(1H)-one](/img/structure/B2375227.png)

![(2Z)-2-[(4-chlorophenyl)imino]-7-hydroxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2375228.png)